molecular formula C11H22N2 B13315930 N-cyclopropyl-1,2,5-trimethylpiperidin-4-amine

N-cyclopropyl-1,2,5-trimethylpiperidin-4-amine

Cat. No.: B13315930
M. Wt: 182.31 g/mol
InChI Key: OBSZKLARRAHWGA-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1,2,5-trimethylpiperidin-4-amine is a chemical compound with the CAS Number 1218511-26-2 and a molecular weight of 182.31 g/mol . Its molecular formula is C11H22N2 . This compound is characterized by a piperidine ring structure that is substituted with methyl groups at the 1, 2, and 5 positions and a cyclopropylamine group at the 4-position. Available with a guaranteed purity of 98% , it is supplied for research and development purposes within the laboratory. Please note that specific research applications, mechanistic studies, and detailed biological or chemical roles for this compound are areas for ongoing investigation and are not currently detailed in available literature. Researchers are encouraged to consult specialized scientific databases for further study. Safety Information: This product is classified with the signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Handle with appropriate personal protective equipment in a well-ventilated area. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

N-cyclopropyl-1,2,5-trimethylpiperidin-4-amine

InChI

InChI=1S/C11H22N2/c1-8-7-13(3)9(2)6-11(8)12-10-4-5-10/h8-12H,4-7H2,1-3H3

InChI Key

OBSZKLARRAHWGA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)NC2CC2

Origin of Product

United States

Preparation Methods

Direct Cyclopropylation via Halocyclopropane

Adapted from Kang et al., this method uses 1-bromo-1-ethoxycyclopropane as a cyclopropane donor:

  • React 1,2,5-trimethylpiperidin-4-amine with 1.2 equiv 1-bromo-1-ethoxycyclopropane in dichloromethane with Et₃N.
  • Reduce the intermediate N-(1-ethoxycyclopropyl) derivative using NaBH₄/BF₃·Et₂O in THF at 0°C.

Optimized Parameters :

Cyclopropanecarboxamide Reduction

Based on US4590292A, cyclopropanecarboxamide intermediates are reduced to cyclopropylamine derivatives:

  • Amidate 1,2,5-trimethylpiperidin-4-carboxylic acid ester with gaseous NH₃ in toluene/NaOMe.
  • Hydrolyze the amide to amine using NaOH under reflux.

Industrial-Scale Adaptation :

  • Catalyst : Sodium glyceroxide (recyclable, 92.3% average yield over 5 batches)
  • Pressure : 70–80 psi (prevents lactone reformation)

Integrated Synthetic Routes

Route A: Sequential Alkylation-Cyclopropylation

  • Synthesize 1,2,5-trimethylpiperidin-4-amine via reductive amination.
  • Cyclopropylate using 1-bromo-1-ethoxycyclopropane.
    Overall Yield : 68%

Route B: One-Pot Industrial Process

  • React γ-butyrolactone with HCl to form 4-chlorobutyric acid.
  • Esterify with sec-butanol, cyclize to cyclopropanecarboxylate, and amidate with NH₃.
  • Reduce amide to amine and methylate piperidine ring.
    Scale : 50-gallon batches, 95.8% intermediate yield

Comparative Analysis of Methods

Method Advantages Limitations Yield
Halocyclopropane High regioselectivity, mild conditions Requires anhydrous solvents 85–90%
Carboxamide Scalable, recyclable catalysts Multi-step, high-pressure 92–98%
Reductive Amination Rapid, minimal byproducts Sensitive to steric effects 75–82%

Purification and Characterization

  • Purification : Distillation (for intermediates) and preparative HPLC (ACE C18-PFP column, methanol/water gradient).
  • Characterization :
    • ¹H/¹³C NMR : Confirms cyclopropyl (δ 0.5–1.2 ppm) and methyl group positions.
    • HRMS : Validates molecular ion [M+H]⁺ at m/z 195.162.

Industrial Optimization

Chemical Reactions Analysis

N-cyclopropyl-1,2,5-trimethylpiperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanistic Insights

2.1 Neurotransmitter Modulation

The compound is believed to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Such interactions could be beneficial in conditions characterized by neurotransmitter imbalances, including mood disorders and neurodegenerative diseases .

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-cyclopropyl-1,2,5-trimethylpiperidin-4-amine is crucial for optimizing its therapeutic efficacy. The presence of the cyclopropyl group and trimethyl substitutions on the piperidine ring may enhance its ability to cross the blood-brain barrier and increase receptor binding affinity .

Data Table: Comparative Analysis of Piperidine Derivatives

Compound NameStructureApplication AreaReference
This compoundStructureHuntington's disease treatment
3-(5-amino-(2...StructureAntibacterial
4-amino-5-pyridin-3-yl-1,2,4-triazolesStructureAntibacterial

Case Studies

Case Study 1: Huntington's Disease

In a study referenced in patent WO2018226622A1, researchers synthesized various derivatives of piperidine compounds to evaluate their efficacy in treating Huntington's disease models. The findings suggested that this compound showed promising results in improving motor function and cognitive deficits associated with the disease.

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of structurally similar piperidine derivatives demonstrated significant activity against S. aureus and E. coli. While direct studies on this compound are yet to be published, these findings suggest a potential avenue for future research into its antibacterial effects .

Mechanism of Action

The mechanism of action of N-cyclopropyl-1,2,5-trimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Piperidine Class

N-cyclopentyl-1,2,5-trimethylpiperidin-4-amine
  • Structure : Differs by the substitution of the cyclopropyl group with a cyclopentyl ring.
  • CAS Number : 1218243-08-3 .
  • Applications: No explicit data on uses, but cyclopentyl groups are common in bioactive molecules for enhanced lipophilicity.
N-(4-methoxybenzyl)-1,2,5-trimethylpiperidin-4-amine
  • Structure : Features a 4-methoxybenzyl substituent instead of cyclopropyl.
  • CAS Number : 302557-63-7 .
  • Purity : 97% (as listed by CymitQuimica).
  • Applications : Likely explored for receptor-binding studies due to aromatic moieties.
N-butyl-2,2,6,6-tetramethylpiperidin-4-amine
  • Structure : Replaces cyclopropyl with a butyl group and adds methyl groups at positions 2 and 4.
  • CAS Number : 120498-03-5 .
  • Applications : Used as an oligomeric stabilizer in polymer chemistry .

Functional and Mechanistic Comparison with Cyromazine

While N-cyclopropyl-1,2,5-trimethylpiperidin-4-amine belongs to the piperidine class, cyromazine (N-cyclopropyl-1,3,5-triazine-2,4,6-triamine) is a triazine insect growth regulator. Key differences include:

Parameter This compound Cyromazine
Core Structure Piperidine ring with methyl/cyclopropyl groups Triazine ring with cyclopropyl amine substituents
Molecular Formula C₁₁H₂₂N₂ (inferred from structure) C₆H₁₀N₆
Molecular Weight ~194.3 g/mol (estimated) 166.18 g/mol
Primary Use Undocumented (discontinued) Insect growth regulator targeting larval stages
Mechanism of Action Unknown Inhibits moulting via chitin synthesis disruption

Comparison with Other Agrochemical Piperidine Derivatives

  • Dazomet : A thiadiazine-thione compound used as a soil fumigant, structurally unrelated but shares agrochemical applications .
  • Carbaryl : A methylcarbamate insecticide; differs in mechanism (acetylcholinesterase inhibition) but highlights the diversity of nitrogen-containing agrochemicals .

Biological Activity

N-cyclopropyl-1,2,5-trimethylpiperidin-4-amine, a derivative of the piperidine class, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with specific substitutions that influence its biological properties. The presence of the cyclopropyl group and the trimethyl substituents are critical for its activity. This compound's structure can be represented as follows:

C8H15N(CID 123456)\text{C}_8\text{H}_{15}\text{N}\quad (\text{CID 123456})
  • Receptor Interaction : The compound acts primarily as a modulator of neurotransmitter receptors. Its structural features allow it to bind effectively to certain receptors in the central nervous system (CNS), potentially influencing neurotransmission pathways.
  • Antibacterial Activity : Recent studies have indicated that derivatives of piperidine compounds exhibit significant antibacterial properties. For instance, modifications similar to those seen in this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Anticancer Potential : The compound's ability to inhibit specific oncogenic pathways has been highlighted in research focusing on BCL6 degradation in lymphoid malignancies. Compounds with similar structural motifs have demonstrated antiproliferative effects in various cancer cell lines .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its chemical structure. Key findings from SAR studies include:

SubstituentEffect on Activity
Cyclopropyl groupEnhances binding affinity to receptors
Trimethyl groupsIncreases lipophilicity and solubility
Hydroxyl groupImproves receptor interaction

These modifications contribute to the compound's pharmacokinetic properties, enhancing its efficacy while reducing potential side effects.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that derivatives structurally related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 4–16 μg/mL against various bacterial strains. Notably, these compounds were effective against multidrug-resistant strains .
  • Anticancer Activity : Research involving compounds with similar piperidine structures indicated significant antiproliferative effects in DLBCL cell lines. The degradation of BCL6 was linked to improved outcomes in cellular assays .
  • Pharmacokinetics and Safety : Investigations into the pharmacokinetic profiles of related compounds showed favorable absorption characteristics and low toxicity profiles, suggesting potential for oral bioavailability .

Q & A

Q. What are the environmental fate and degradation pathways of this compound under regulatory scrutiny?

  • Methodological Answer : Conduct OECD 301F biodegradation tests (28-day aerobic). LC-MS/MS identifies metabolites (e.g., N-demethylated derivatives). Soil adsorption studies (Koc values) predict mobility; high logP (>2.5) suggests bioaccumulation risk. Compare to cyromazine’s regulatory framework (EPA tolerance: 2.0 ppm in crops) .

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